

# 2-Amino-3-hydroxyphenazine molecular structure and IUPAC name

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-3-hydroxyphenazine

Cat. No.: B601258

[Get Quote](#)

## Technical Guide: 2-Amino-3-hydroxyphenazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **2-Amino-3-hydroxyphenazine**. The information is curated for professionals in the fields of chemical research and drug development.

## Molecular Structure and IUPAC Name

**2-Amino-3-hydroxyphenazine**, a heterocyclic aromatic compound, is a member of the phenazine class of molecules. These compounds are of significant interest due to their diverse biological activities.[\[1\]](#)[\[2\]](#)

The IUPAC name for this compound is 3-aminophenazin-2-ol.[\[3\]](#)[\[4\]](#)[\[5\]](#) It is also commonly referred to as **2-Amino-3-hydroxyphenazine**.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Molecular Formula: C<sub>12</sub>H<sub>9</sub>N<sub>3</sub>O[\[3\]](#)[\[5\]](#)[\[8\]](#)

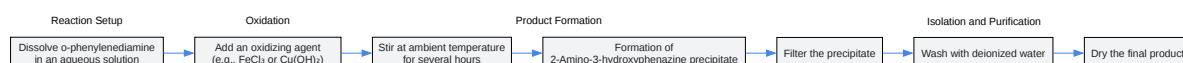
Canonical SMILES: C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)O)N[\[3\]](#)

InChI: InChI=1S/C12H9N3O/c13-7-5-10-11(6-12(7)16)15-9-4-2-1-3-8(9)14-10/h1-6,16H,13H2[\[3\]](#)[\[5\]](#)[\[7\]](#)

Below is a two-dimensional representation of the molecular structure of **2-Amino-3-hydroxyphenazine**.

Caption: 2D Molecular Structure of **2-Amino-3-hydroxyphenazine**.

## Physicochemical and Quantitative Data


The key physicochemical properties of **2-Amino-3-hydroxyphenazine** are summarized in the table below for easy reference and comparison.

| Property         | Value                         | Source(s) |
|------------------|-------------------------------|-----------|
| Molecular Weight | 211.22 g/mol                  | [3][5][8] |
| Appearance       | Yellow crystals               | [6]       |
| Melting Point    | >300 °C                       | [6]       |
| Boiling Point    | 473 °C                        | [6]       |
| Density          | 1.458 - 1.5 g/cm <sup>3</sup> | [6]       |
| Flash Point      | 240 °C                        | [6]       |
| pKa (predicted)  | 7.15 ± 0.30                   |           |

## Experimental Protocols

### Synthesis of 2-Amino-3-hydroxyphenazine

**2-Amino-3-hydroxyphenazine** can be synthesized via the chemical oxidation of o-phenylenediamine. A general workflow for this type of synthesis is presented below.



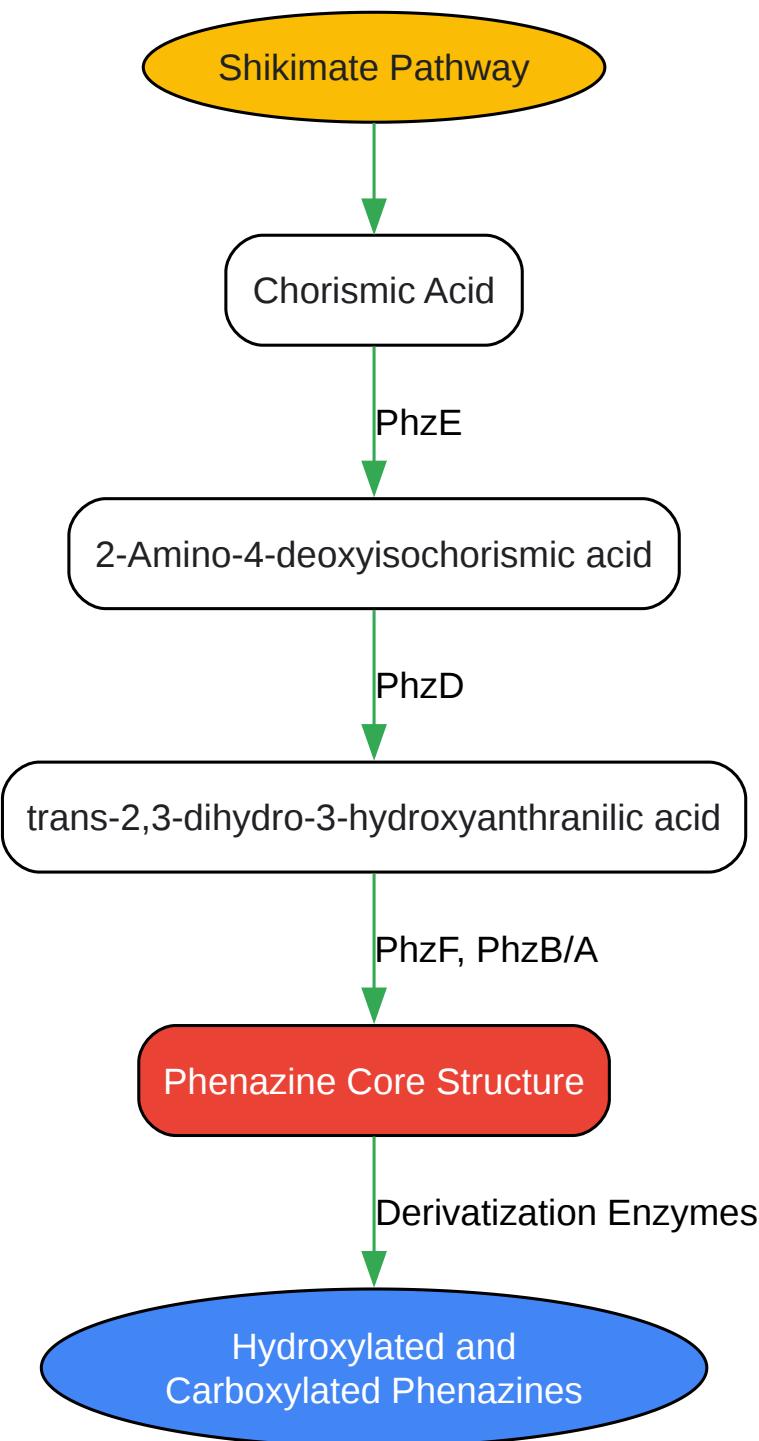
[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of **2-Amino-3-hydroxyphenazine**.

A detailed experimental protocol for the synthesis of a related compound, 2,3-diaminophenazine, from o-phenylenediamine is provided as a representative example of phenazine synthesis.

#### Example Protocol: Synthesis of 2,3-Diaminophenazine

- Materials:


- o-Phenylenediamine
- Iron(III) chloride ( $\text{FeCl}_3$ )
- Deionized water

- Procedure:

- Prepare a 0.02 mol/L aqueous solution of o-phenylenediamine.
- With rapid stirring at ambient temperature, add a 0.08 mol/L aqueous solution of  $\text{FeCl}_3$ .
- A color change from purple-black to reddish-brown will be observed upon the addition of the oxidizing agent.
- Continue stirring for approximately 5 hours, during which a precipitate will form.
- Separate the solid product by centrifugation or filtration.
- Wash the precipitate multiple times with deionized water to remove any remaining impurities.
- The final product can be further purified by sublimation.

## Biological Context: Phenazine Biosynthesis

Phenazine compounds are often secondary metabolites produced by various bacteria, such as those from the genus *Pseudomonas*.<sup>[1]</sup> The biosynthesis of the basic phenazine core originates from the shikimate pathway. A simplified diagram of this biological pathway is illustrated below.



[Click to download full resolution via product page](#)

Caption: Simplified biosynthetic pathway of phenazine natural products.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficient Production of 3-Amino-2-Hydroxy Acetophenone by Multi-Enzyme Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN104262170A - Method for preparing o-phenylenediamine - Google Patents [patents.google.com]
- 3. 2,3-DIAMINOPHENAZINE synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Amino-3-hydroxyphenazine | C12H9N3O | CID 135408605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-AMINO-PHENAZIN-2-OL Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. CN102212037A - Synthesis method of phenazine-2,3-diamine hydrochloride - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Amino-3-hydroxyphenazine molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b601258#2-amino-3-hydroxyphenazine-molecular-structure-and-iupac-name>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)